molecular formula C14H8N2OS B3406031 (2E)-2-(1,3-benzoxazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile CAS No. 204523-38-6

(2E)-2-(1,3-benzoxazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile

Cat. No.: B3406031
CAS No.: 204523-38-6
M. Wt: 252.29 g/mol
InChI Key: MKGBRKUKTNRPRM-CSKARUKUSA-N
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Description

(2E)-2-(1,3-Benzoxazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile is an organic compound that features a benzoxazole ring and a thiophene ring connected by a propenenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized from o-aminophenol and a carboxylic acid derivative through a cyclization reaction.

    Formation of Thiophene Ring: The thiophene ring is usually synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Coupling Reaction: The final step involves coupling the benzoxazole and thiophene rings through a propenenitrile linkage. This can be achieved using a Knoevenagel condensation reaction, where the benzoxazole aldehyde reacts with thiophene acetonitrile in the presence of a base such as piperidine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or aldehydes.

    Substitution: Halogenated derivatives of the original compound.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology and Medicine:

  • Potential applications in drug discovery due to its unique structural features.
  • Investigated for its antimicrobial and anticancer properties.

Industry:

  • Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (2E)-2-(1,3-benzoxazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The benzoxazole and thiophene rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    (2E)-2-(1,3-Benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile: Similar structure but with a benzothiazole ring instead of a benzoxazole ring.

    (2E)-2-(1,3-Benzoxazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness:

  • The presence of both benzoxazole and thiophene rings in (2E)-2-(1,3-benzoxazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile provides unique electronic properties, making it particularly useful in organic electronics.
  • The nitrile group offers additional sites for chemical modification, enhancing its versatility in synthetic applications.

Properties

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-3-thiophen-2-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2OS/c15-9-10(8-11-4-3-7-18-11)14-16-12-5-1-2-6-13(12)17-14/h1-8H/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGBRKUKTNRPRM-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(=CC3=CC=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/C(=C/C3=CC=CS3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-2-(1,3-benzoxazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile
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(2E)-2-(1,3-benzoxazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile
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(2E)-2-(1,3-benzoxazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile
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(2E)-2-(1,3-benzoxazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile
Reactant of Route 5
(2E)-2-(1,3-benzoxazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile
Reactant of Route 6
(2E)-2-(1,3-benzoxazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile

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